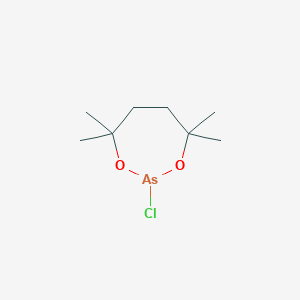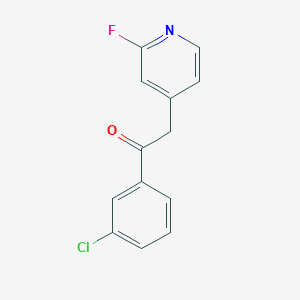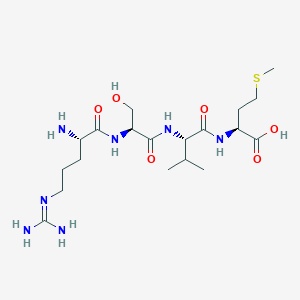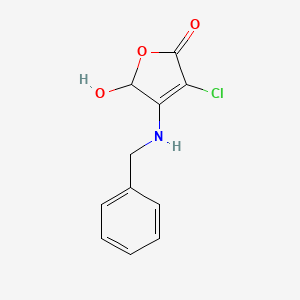
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one is an organic compound that features a furan ring substituted with benzylamino, chloro, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the benzylamino, chloro, and hydroxy groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chloro group may result in the formation of a hydrocarbon.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Chlorofuran: A furan ring substituted with a chlorine atom.
Hydroxyfuran: A furan ring substituted with a hydroxy group.
Uniqueness
4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological molecules, while the chloro and hydroxy groups provide additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
400712-09-6 |
|---|---|
Molekularformel |
C11H10ClNO3 |
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
3-(benzylamino)-4-chloro-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C11H10ClNO3/c12-8-9(11(15)16-10(8)14)13-6-7-4-2-1-3-5-7/h1-5,11,13,15H,6H2 |
InChI-Schlüssel |
HYCOPHHDXNJHKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)OC2O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


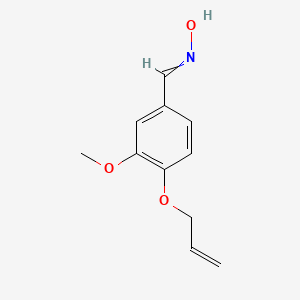
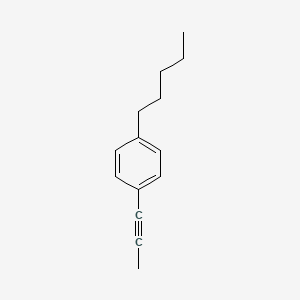
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
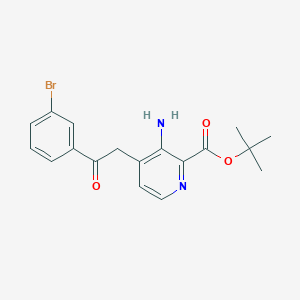
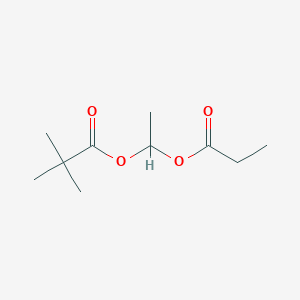
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
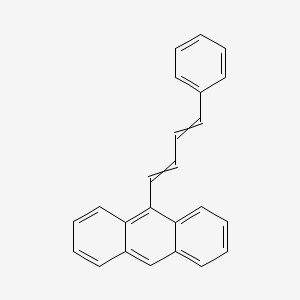
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
